molecular formula C3H3Br3F2 B14234880 1,1,3-Tribromo-2,2-difluoropropane CAS No. 362631-77-4

1,1,3-Tribromo-2,2-difluoropropane

Cat. No.: B14234880
CAS No.: 362631-77-4
M. Wt: 316.76 g/mol
InChI Key: ZLVIAZRYTFDIEJ-UHFFFAOYSA-N
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Description

1,1,3-Tribromo-2,2-difluoropropane is an organobromine compound with the molecular formula C₃H₃Br₃F₂. It is characterized by the presence of three bromine atoms and two fluorine atoms attached to a propane backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3-tribromo-2,2-difluoropropane typically involves the bromination and fluorination of appropriate precursor compounds. One common method includes the reaction of this compound with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and allows for better control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,1,3-Tribromo-2,2-difluoropropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The compound can be reduced to form less brominated or fluorinated derivatives.

    Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or ammonia can be used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with hydroxyl, alkoxy, or amino groups replacing the bromine atoms, while reduction reactions may produce partially or fully dehalogenated derivatives.

Scientific Research Applications

1,1,3-Tribromo-2,2-difluoropropane has several applications in scientific research:

    Biology: The compound can be used in studies involving halogenated organic compounds and their interactions with biological systems.

    Medicine: Research into the potential pharmacological properties of halogenated compounds may involve this compound as a model compound.

    Industry: It is used in the development of flame retardants, refrigerants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1,3-tribromo-2,2-difluoropropane involves its interaction with various molecular targets and pathways. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Tribromo-1,1-difluoropropane: Similar in structure but with different positions of bromine and fluorine atoms.

    2,3-Dibromo-1,1,1-trifluoropropane: Contains an additional fluorine atom and different bromine positions.

    1-Bromo-2,2-difluoropropane: Contains fewer bromine atoms and different fluorine positions.

Uniqueness

1,1,3-Tribromo-2,2-difluoropropane is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various applications where specific halogenation patterns are required.

Properties

CAS No.

362631-77-4

Molecular Formula

C3H3Br3F2

Molecular Weight

316.76 g/mol

IUPAC Name

1,1,3-tribromo-2,2-difluoropropane

InChI

InChI=1S/C3H3Br3F2/c4-1-3(7,8)2(5)6/h2H,1H2

InChI Key

ZLVIAZRYTFDIEJ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(Br)Br)(F)F)Br

Origin of Product

United States

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